![molecular formula C21H24FN3O3S B2753039 Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923878-76-6](/img/structure/B2753039.png)
Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H24FN3O3S and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Neurodegenerative diseases, such as Alzheimer’s, Parkinson’s, and Huntington’s, involve progressive neuronal damage. Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate may offer neuroprotection by reducing neuronal death and restoring function. It targets endoplasmic reticulum (ER) stress and apoptosis pathways, potentially slowing disease progression .
- Neuroinflammation contributes to neuronal damage. This compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, suggesting anti-neuroinflammatory effects. Such activity is crucial for conditions like ischemic stroke and traumatic brain injury .
- Computational studies reveal favorable interactions between the compound and active residues of ATF4 and NF-kB proteins. These interactions may underlie its anti-inflammatory and neuroprotective effects .
- Pyrimidine derivatives have demonstrated antiviral activity. Further investigation could explore whether this hybrid compound exhibits antiviral effects against specific viruses .
- Pyrimidines are known for their anticancer potential. Investigating whether this hybrid compound affects cancer cell viability or proliferation could be valuable .
- While not directly studied for this compound, pyrimidines generally exhibit antioxidant and antimicrobial properties. Exploring these aspects could provide additional insights .
Neuroprotection in Neurodegenerative Diseases
Anti-Neuroinflammatory Activity
Molecular Docking Studies
Antiviral Potential
Anticancer Properties
Antioxidant and Antimicrobial Activity
properties
IUPAC Name |
propan-2-yl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-5-9-29-21-24-18-17(19(26)25-21)16(13-7-6-8-14(22)10-13)15(12(4)23-18)20(27)28-11(2)3/h6-8,10-11,16H,5,9H2,1-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYQIBOCOXUSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC(=CC=C3)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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